sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of isothiocyanates with α-haloketones under basic conditions to form the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its anticancer properties and its ability to inhibit certain enzymes.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate involves its interaction with specific molecular targets. For example, in its role as an antimicrobial agent, the compound may inhibit the synthesis of bacterial cell walls by targeting enzymes involved in this process. In cancer research, it may inhibit the proliferation of cancer cells by interfering with specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
4-Thiazolidinone: Another thiazole derivative with antimicrobial and anticancer properties.
Thiazole-4-carboxylic acid: Known for its use in medicinal chemistry.
Uniqueness
sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
104797-49-1 |
---|---|
Molecular Formula |
C8H8N3NaO3S |
Molecular Weight |
249.22 |
IUPAC Name |
sodium;prop-2-enyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-oxidoiminoacetate |
InChI |
InChI=1S/C8H9N3O3S.Na/c1-2-3-14-7(12)6(11-13)5-4-15-8(9)10-5;/h2,4,13H,1,3H2,(H2,9,10);/q;+1/p-1/b11-6+; |
InChI Key |
GYELPRHHAOXYTL-ICSBZGNSSA-M |
SMILES |
C=CCOC(=O)C(=N[O-])C1=CSC(=N1)N.[Na+] |
Synonyms |
(2-Aminothiazol-4-yl)[(Z)-sodiooxyimino]acetic acid allyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.